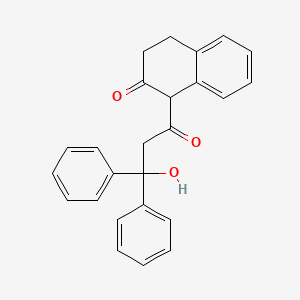
1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dihydronaphthalen-2(1h)-one, which is then subjected to a Friedel-Crafts acylation reaction with 3-hydroxy-3,3-diphenylpropanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(3-oxo-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one.
Reduction: Formation of 1-(3-hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-1(2h)-one
- 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydroquinolin-2(1h)-one
Uniqueness
1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
24118-65-8 |
|---|---|
Molecular Formula |
C25H22O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(3-hydroxy-3,3-diphenylpropanoyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C25H22O3/c26-22-16-15-18-9-7-8-14-21(18)24(22)23(27)17-25(28,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-14,24,28H,15-17H2 |
InChI Key |
GDOJPEZLAGIZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C2=CC=CC=C21)C(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















